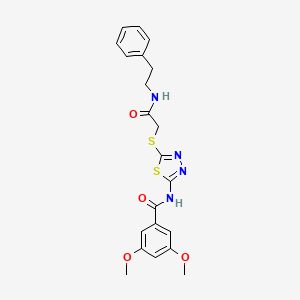

3,5-dimethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a benzamide group (bearing 3,5-dimethoxy substituents) and at the 5-position with a thioether-linked 2-oxo-2-(phenethylamino)ethyl side chain. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive thiadiazole derivatives reported in antifungal and anticancer studies. Key structural elements include:

- 1,3,4-Thiadiazole ring: A heterocyclic scaffold known for diverse biological activities .

- Phenethylamino-oxoethyl thioether: May influence target binding or metabolic stability.

Properties

IUPAC Name |

3,5-dimethoxy-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S2/c1-28-16-10-15(11-17(12-16)29-2)19(27)23-20-24-25-21(31-20)30-13-18(26)22-9-8-14-6-4-3-5-7-14/h3-7,10-12H,8-9,13H2,1-2H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANILMDRJWVEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 941898-85-7) is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 425.5 g/mol. The compound features a benzamide core with methoxy substitutions and a thiazole ring, which are critical for its biological activity.

Biological Activity Overview

The compound has been studied for various biological activities, primarily its anticancer properties. Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against several human cancer cell lines.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds related to this compound. Notable findings include:

-

Cytotoxicity Against Cancer Cell Lines :

- A study demonstrated that thiadiazole derivatives showed significant suppressive activity against various cancer cell lines including lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3), with IC50 values indicating effective inhibition of cell growth .

- Another investigation reported that specific derivatives exhibited IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells, highlighting their potential as anticancer agents .

-

Mechanisms of Action :

- The anticancer activity is attributed to multiple mechanisms such as the inhibition of DNA and RNA synthesis without affecting protein synthesis. This unique action may target key kinases involved in tumorigenesis .

- Molecular docking studies suggest that the compound can bind to specific protein receptors, influencing their activity and leading to therapeutic outcomes.

Research Findings and Case Studies

A summary of key research findings relevant to the biological activity of this compound is presented in the table below:

| Study | Cell Line(s) Tested | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Alam et al. (2011) | A549, SK-MEL-2, SK-OV-3 | 4.27 (SK-MEL-2) | Inhibition of DNA/RNA synthesis |

| Polkam et al. (2015) | HT29, MDA-MB-23 | 68.28% inhibition (HT29) | Selective cytotoxicity towards cancer cells |

| Plech et al. (2015) | MCF-7, MDA-MB-231 | Significant cytotoxicity observed | Targeting tumorigenesis pathways |

Scientific Research Applications

Medicinal Chemistry

Research has identified several potential therapeutic applications for this compound:

- Anti-inflammatory Activity : Studies indicate that derivatives of thiadiazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating inflammatory conditions .

- Antimicrobial Properties : The compound has been explored for its antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .

- Cancer Treatment : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, indicating its potential as an anticancer agent. Molecular docking studies have shown that it can bind to specific protein targets involved in cancer progression .

Pharmacology

The pharmacological profile of 3,5-dimethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide includes:

- Mechanism of Action : The interaction with specific receptors and enzymes is under investigation to elucidate its pharmacodynamics.

- Bioavailability Studies : Research is ongoing to assess the absorption and metabolism of the compound in biological systems to optimize its therapeutic efficacy.

Materials Science

In addition to biological applications, this compound has potential uses in materials science:

- Polymer Chemistry : Its unique chemical properties allow it to be utilized as a building block for synthesizing advanced polymers with tailored functionalities .

- Nanotechnology : The compound's ability to form stable complexes with metal ions can be explored for applications in catalysis and nanomaterial synthesis.

Table 2: Summary of Applications

| Application Area | Potential Uses |

|---|---|

| Medicinal Chemistry | Anti-inflammatory, antimicrobial, anticancer |

| Pharmacology | Mechanism studies, bioavailability assessments |

| Materials Science | Polymer synthesis, nanomaterial development |

Case Study 1: Anti-inflammatory Activity

A study published in Pharmaceutical Research demonstrated that a series of thiadiazole derivatives showed significant inhibition of COX enzymes. The synthesized compounds were tested for their anti-inflammatory effects in vitro and exhibited promising results .

Case Study 2: Anticancer Properties

Research conducted at a university laboratory indicated that the compound inhibited proliferation in several cancer cell lines. The study utilized molecular docking techniques to predict binding affinities with target proteins involved in cancer cell survival pathways .

Case Study 3: Material Applications

A recent project focused on utilizing this compound in developing new polymeric materials for drug delivery systems. The research highlighted its role as a cross-linking agent that enhances the mechanical properties of the resulting polymers while providing controlled release capabilities .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related 1,3,4-thiadiazole derivatives is presented below, focusing on substituents, biological activities, and mechanisms.

Key Structural and Functional Differences:

- Substituent Diversity: The target compound uniquely combines a 3,5-dimethoxybenzamide group with a phenethylamino-oxoethyl side chain. Compared to the cyclohexylamino group in derivatives, the phenethylamino moiety may enhance binding to fungal or mammalian targets due to its aromaticity and flexibility.

- Biological Activity Trends: Antifungal Potential: derivatives inhibit ergosterol biosynthesis via thiadiazole-oxadiazole hybrids. The target compound’s thioether and benzamide groups may similarly disrupt fungal membranes or enzyme binding . Anticancer Potential: highlights benzamide-thiadiazoles as pro-apoptotic agents. The target’s methoxy groups could enhance DNA intercalation or kinase inhibition compared to simpler benzamide derivatives .

- Synthetic Considerations: The target compound’s synthesis likely involves cyclization (as in ) and thioether formation (similar to ). However, the phenethylamino-oxoethyl side chain introduces complexity in regioselectivity and purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.